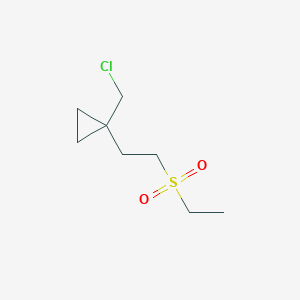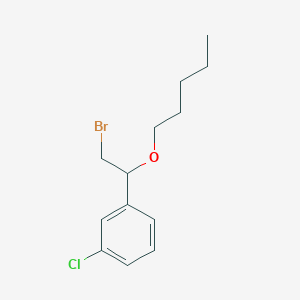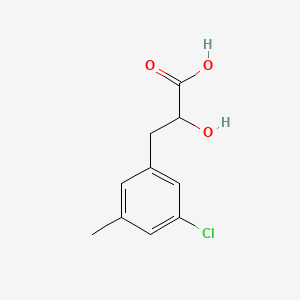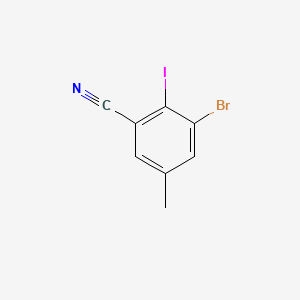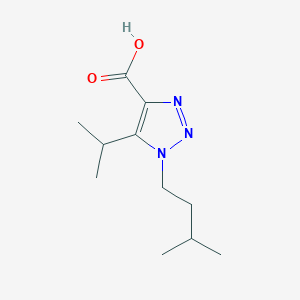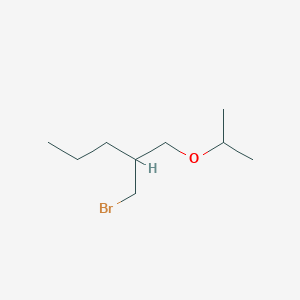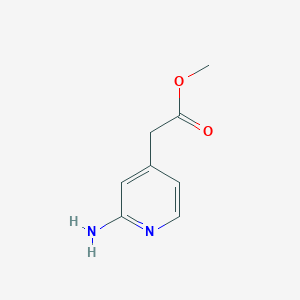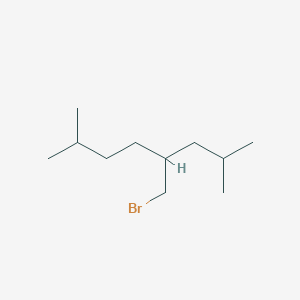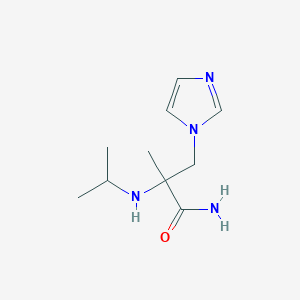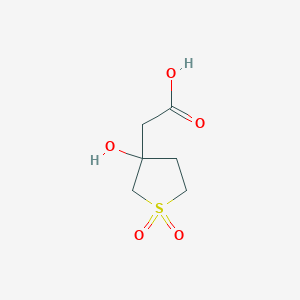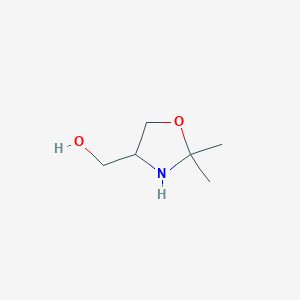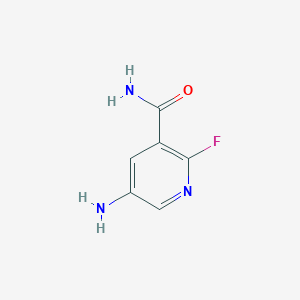
5-(3-Acetylphenyl)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Acetylphenyl)thiophene-2-carbaldehyde is an organic compound with the molecular formula C13H10O2S and a molecular weight of 230.28 g/mol . This compound features a thiophene ring substituted with an acetylphenyl group and an aldehyde group. Thiophene derivatives, including this compound, are known for their diverse applications in medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Acetylphenyl)thiophene-2-carbaldehyde typically involves the following steps:
-
Formation of the Thiophene Ring: : The thiophene ring can be synthesized using various methods, such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
-
Introduction of the Acetylphenyl Group: : The acetylphenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated thiophene . This reaction is catalyzed by palladium and typically occurs under mild conditions.
-
Formylation: : The aldehyde group can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of the thiophene derivative with a formylating agent such as DMF and POCl3 .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(3-Acetylphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4)
Major Products
Oxidation: 5-(3-Acetylphenyl)thiophene-2-carboxylic acid
Reduction: 5-(3-Acetylphenyl)thiophene-2-methanol
Substitution: Various halogenated or nitrated derivatives of the thiophene ring
Scientific Research Applications
5-(3-Acetylphenyl)thiophene-2-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(3-Acetylphenyl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, thiophene derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, some thiophene derivatives act as voltage-gated sodium channel blockers, which can modulate neuronal activity .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A 2-substituted thiophene used as a nonsteroidal anti-inflammatory drug.
Articaine: A 2,3,4-trisubstituted thiophene used as a dental anesthetic.
Uniqueness
5-(3-Acetylphenyl)thiophene-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of an acetylphenyl group and an aldehyde group on the thiophene ring makes it a versatile intermediate for further chemical modifications and applications.
Properties
Molecular Formula |
C13H10O2S |
|---|---|
Molecular Weight |
230.28 g/mol |
IUPAC Name |
5-(3-acetylphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H10O2S/c1-9(15)10-3-2-4-11(7-10)13-6-5-12(8-14)16-13/h2-8H,1H3 |
InChI Key |
QPOUOAPFEHSTCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=C(S2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


